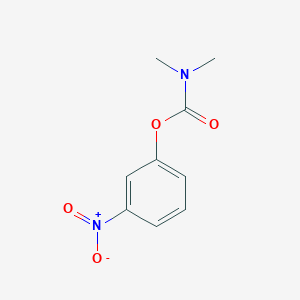

Carbamic acid, dimethyl-, 3-nitrophenyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

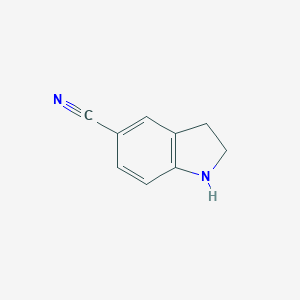

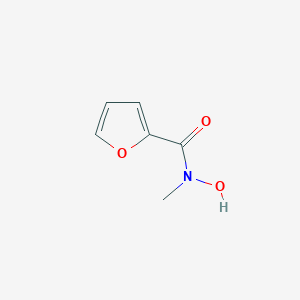

Carbamic acid, dimethyl-, 3-nitrophenyl ester is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Actions and Toxicity Studies

Carbamic acid esters, including dimethyl-, 3-nitrophenyl ester, have been explored for their pharmacological actions, such as physostigmine-like activity, which includes effects on intestinal peristalsis and miotic action. Studies have shown that the physostigmine-action is strong in certain carbamic esters, suggesting their potential in stimulating peristalsis similar to physostigmine (Aeschlimann & Reinert, 1931).

Metabolism Studies

Research on N:N-Dimethyl- p -nitrophenyl carbamate has revealed its metabolism by enzymes in rat liver, indicating its potential for study in the metabolism of similar compounds in vivo and the effects of various enzyme inhibitors on its metabolic rate (Hodgson & Casida, 1961).

Chemical Synthesis and Reactions

In the field of organic synthesis, dimethyl-, 3-nitrophenyl ester and related compounds have been utilized in the development of novel synthesis protocols. This includes the efficient synthesis of (aminophenyl)carbamic acid esters from nitrophenyl isocyanate derivatives, demonstrating the compound's relevance in organic synthesis and potential applications in medicinal chemistry (Garofalo et al., 2011).

Application in Drug Delivery Systems

Carbamic acid esters have been investigated for their potential in drug delivery systems. Studies on shell-crosslinked micelles using derivatives of carbamic acid esters for acid-responsive drug delivery highlight their utility in creating pH-sensitive drug release mechanisms, suggesting applications in targeted cancer therapy (Zhao et al., 2014).

Neuroprotective Therapeutic Approaches

Research on dimethyl-carbamic acid esters has explored their potential in neuroprotective treatments, such as for Alzheimer's disease. These compounds have been shown to offer multi-target therapeutic approaches, including inhibition of acetylcholinesterase activity and protection against toxicity in neuronal cell lines, indicating their promise in neurodegenerative disease research (Lecanu et al., 2010).

Mécanisme D'action

Target of Action

It’s known that carbamate compounds often interact with enzymes such as acetylcholinesterase

Mode of Action

Carbamates typically function by inhibiting enzymes, which can lead to various biochemical changes . The compound may interact with its targets through a nucleophilic attack, as suggested by a study on the reactivity of inorganic oxygen-containing α-nucleophiles towards 4-nitrophenyl esters .

Biochemical Pathways

Carbamates, in general, can affect various biochemical pathways depending on their specific targets

Pharmacokinetics

A study on p-nitrophenyl hydrazones, which are structurally similar to this compound, suggests that these compounds have excellent pharmacokinetic profiles .

Result of Action

Given its potential enzymatic targets, it may lead to changes in enzyme activity, which could have downstream effects on various cellular processes .

Action Environment

The action, efficacy, and stability of 3-nitrophenyl dimethylcarbamate can be influenced by various environmental factors. For instance, the rate of its alkaline hydrolysis was found to vary with temperature . Other factors such as pH and the presence of other compounds could also potentially influence its action.

Analyse Biochimique

Biochemical Properties

For instance, some carbamates are known to inhibit acetylcholinesterase, an enzyme crucial for nerve signal transmission . It’s plausible that 3-nitrophenyl dimethylcarbamate may interact with similar enzymes or proteins, but specific interactions need to be further investigated.

Cellular Effects

For example, some carbamates can affect cell signaling pathways and gene expression

Molecular Mechanism

Carbamates are known to exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression

Propriétés

IUPAC Name |

(3-nitrophenyl) N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(2)9(12)15-8-5-3-4-7(6-8)11(13)14/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXVZVIOAYTALB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20223315 |

Source

|

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7304-99-6 |

Source

|

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamic acid, dimethyl-, 3-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20223315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)

![(8S,9R,13S,14S)-14-Hydroxy-3-methoxy-13-methyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B98227.png)